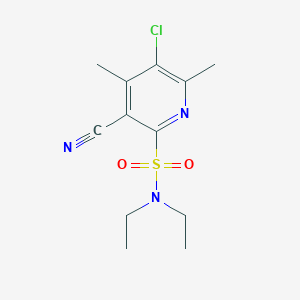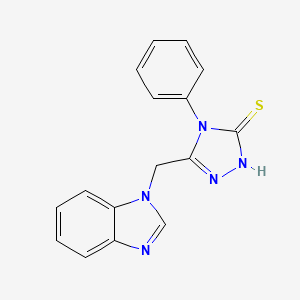
2-chloro-4-(4-morpholinyl)-6-(4-thiomorpholinyl)-1,3,5-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-4-(4-morpholinyl)-6-(4-thiomorpholinyl)-1,3,5-triazine is a useful research compound. Its molecular formula is C11H16ClN5OS and its molecular weight is 301.80 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 301.0764090 g/mol and the complexity rating of the compound is 288. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds
Research on 1,3,5-triazine derivatives has led to the synthesis of novel compounds with potential applications in antimicrobial and antitumor activities. For example, novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and Schiff base derivatives have been synthesized for screening their antimicrobial activities, where some showed good or moderate activities against test microorganisms (H. Bektaş et al., 2010). Additionally, triazine derivatives have been prepared through reactions with various primary amines, including morpholine, showing potential in the development of antimicrobial agents (Zhang Li-hu, 2014).
Anticancer Research
1,3,5-Triazine (s-Triazine) serves as a versatile nucleus for designing bioactive molecules in cancer therapy. Aryl methylamino, morpholino, and triamino substituted triazines have been synthesized, with many showing remarkable antitumor activities. This research aims to aid in developing new 1,3,5-triazine-derived compounds for antitumor activity (Sonika Jain et al., 2020).
Antimalarial Activity
Hybrid 4-aminoquinolines-1,3,5-triazine compounds have been synthesized and screened against chloroquine-sensitive strains of Plasmodium falciparum, exhibiting mild to moderate antimalarial activity. This research suggests potential applications in developing new antimalarial agents (H. Bhat et al., 2016).
Advanced Material Synthesis
1,3,5-Triazine derivatives have been used in the synthesis of new heat-resistant polyamides, demonstrating good thermal stability, solubility, and flame retardancy. Such materials could find applications in areas requiring materials with high thermal resistance and low flammability (M. Dinari & A. Haghighi, 2017).
Microwave-assisted Synthesis
Microwave irradiation has been employed to assist in the synthesis of bis-arm s-triazine oxy-Schiff base and oxybenzylidene barbiturate derivatives. This method is noted for its efficiency, reduced reaction times, and potential interest in coordination and medicinal chemistry (Kholood A. Dahlous et al., 2018).
Eigenschaften
IUPAC Name |
4-(4-chloro-6-thiomorpholin-4-yl-1,3,5-triazin-2-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN5OS/c12-9-13-10(16-1-5-18-6-2-16)15-11(14-9)17-3-7-19-8-4-17/h1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAIKQFQIULCYBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)Cl)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-amino-10,11,12,13-tetrahydrochromeno[4,3-d]cyclohepta[b]pyridin-6(9H)-one](/img/structure/B5513668.png)

![ethyl 3-(2-amino-2-oxoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5513680.png)
![N-methyl-N-[3-(tetrahydrofuran-2-yl)propyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5513687.png)
![4-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yloxy)benzoic acid](/img/structure/B5513694.png)
![N-{4-[(ethylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide](/img/structure/B5513697.png)
![N-{3,5-dichloro-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5513704.png)

![3-[4-(acetylamino)phenyl]-2-cyano-N-(2-furylmethyl)acrylamide](/img/structure/B5513720.png)


![7-(2-furyl)-2-[(tetrahydrofuran-2-ylmethyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B5513737.png)
![3-[(4-fluorobenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5513740.png)
![N-(2-furylmethyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine](/img/structure/B5513765.png)
